molecular formula C10H10BrN B3286577 4-(3-Bromopropyl)benzonitrile CAS No. 83101-14-8

4-(3-Bromopropyl)benzonitrile

Cat. No.: B3286577
CAS No.: 83101-14-8
M. Wt: 224.1 g/mol
InChI Key: GSQHPAQTFSHMPZ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)benzonitrile: is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where a bromopropyl group is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)benzonitrile typically involves the bromination of 4-propylbenzonitrile. One common method includes the reaction of 4-propylbenzonitrile with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the propyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.

    Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

Scientific Research Applications

4-(3-Bromopropyl)benzonitrile has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It can be used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)benzonitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the propyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

    4-Bromo-3-formylbenzonitrile: This compound has a formyl group instead of a propyl group, leading to different reactivity and applications.

    4-(3-Chloropropyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity in nucleophilic substitution reactions.

    4-(3-Iodopropyl)benzonitrile: Similar structure but with an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.

Uniqueness: 4-(3-Bromopropyl)benzonitrile is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions where the bromine atom can be selectively replaced by various nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

4-(3-bromopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQHPAQTFSHMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-hydroxypropyl)benzonitrile (13 g, 0.081 mol; see step (iii) above) and triphenylphosphine (42.3 g, 0.16 mol) in DCM (150 mL) was added, dropwise at 0-5° C., a solution of CBr4 (53.5 g, 0.16 mol) in DCM (100 mL). The resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the product was purified by column chromatography over silica gel, using petroleum ether in ethyl acetate as eluent, to yield 12.5 g (69%) of the sub-title compound as a yellow liquid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
53.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

Compound 72-2 (4.22 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (7.58 g) and N-bromosuccinimide (5.14 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (5.37 g) as a colorless oil.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step Two
Quantity
5.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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